4-Butyloxetan-2-one

Description

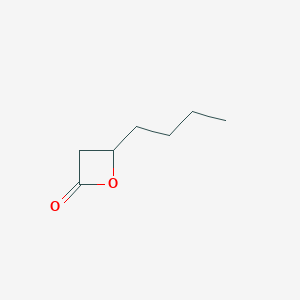

Structure

2D Structure

3D Structure

Properties

CAS No. |

23778-41-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-butyloxetan-2-one |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-6-5-7(8)9-6/h6H,2-5H2,1H3 |

InChI Key |

GDNXVYSZGHBVNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(=O)O1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 4 Butyloxetan 2 One

Ring-Opening Reactions of 4-Butyloxetan-2-one

The most characteristic reactions of this compound involve the cleavage of the strained four-membered ring. These reactions can be initiated by a wide array of nucleophiles and can be promoted under acidic, basic, or neutral conditions. The significant ring strain not only provides a thermodynamic driving force for these reactions but also opens up mechanistic pathways not typically observed for standard esters. foster77.co.ukslideshare.net

Nucleophilic Attack Pathways

As an electrophile, this compound presents two potential sites for nucleophilic attack: the electrophilic carbonyl carbon (C2) and the β-carbon (C4), which is part of the alkyl-oxygen bond. clockss.orgfoster77.co.uk This dual reactivity, often termed ambident electrophilicity, means that nucleophilic ring-opening can proceed via two distinct mechanistic routes, leading to different product classes. The preferred pathway is largely dictated by the nature of the attacking nucleophile. clockss.orgresearchgate.net

Attack of a nucleophile at the carbonyl carbon (C2) results in the cleavage of the acyl-oxygen (C2-O1) bond. This pathway is analogous to the standard nucleophilic acyl substitution mechanism observed in esters, often proceeding through a tetrahedral intermediate (a BAC2-type mechanism in base-catalyzed hydrolysis). clockss.orgucoz.comchemistrysteps.com This route is generally favored by "hard" nucleophiles, which are characterized by high charge density and are less polarizable. clockss.orgstackexchange.com

Examples of nucleophiles that typically induce acyl C2-O1 cleavage include:

Alkoxides (e.g., methoxide) stackexchange.com

Hydroxides cdnsciencepub.comresearchgate.net

Ammonia (B1221849) stackexchange.com

Organolithium and Grignard reagents clockss.orgfoster77.co.uk

Metal hydrides such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) clockss.orgnih.gov

This reaction pathway yields β-hydroxy derivatives. For instance, hydrolysis leads to 3-hydroxyheptanoic acid, while reaction with an alcohol (alcoholysis) produces a β-hydroxy ester. clockss.orglibretexts.org In the context of polymerization, this cleavage mode generates propagating chains with an alkoxide terminus. chinesechemsoc.org

Alternatively, a nucleophile can attack the β-carbon (C4), leading to the cleavage of the alkyl-oxygen (C4-O1) bond. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netstackexchange.com This pathway is unusual for typical esters but is viable for β-lactones due to the release of ring strain upon ring-opening. slideshare.netucoz.com "Soft" nucleophiles, which are generally more polarizable and have lower charge density, tend to favor this mode of attack. clockss.org

Nucleophiles known to promote alkyl C4-O1 cleavage include:

Organocuprates clockss.orgfoster77.co.uk

Thiolates clockss.orgstackexchange.com

Azides clockss.org

Halides clockss.org

This pathway is synthetically valuable as it produces a variety of 3-substituted heptanoic acid derivatives, where the nucleophile becomes attached to the C4-position of the original lactone. In polymerization processes, alkyl C4-O1 cleavage results in a carboxylate chain end, which can suppress unwanted side reactions like intermolecular transesterification. chinesechemsoc.org

The competition between the two ring-opening pathways makes regioselectivity a critical aspect of this compound's reactivity. The choice between acyl C2-O1 and alkyl C4-O1 cleavage is primarily governed by the hard and soft acid and base (HSAB) principle, where hard nucleophiles react at the hard electrophilic center (C2) and soft nucleophiles at the soft center (C4). clockss.orgstackexchange.com However, reaction conditions can also influence the outcome. For example, the reaction of serine β-lactones with ammonia can be directed towards either acyl or alkyl cleavage by simply changing the solvent. stackexchange.com Furthermore, transition metal catalysis, such as with palladium, has been shown to direct amines to attack the acyl carbon selectively. nih.gov

Stereoselectivity is another crucial feature, particularly when starting with an enantiomerically pure form of this compound.

Alkyl C4-O1 Cleavage : As this pathway follows an SN2 mechanism, the nucleophilic attack occurs from the backside, leading to a complete inversion of configuration at the C4 stereocenter. foster77.co.ukmdpi.com

Acyl C2-O1 Cleavage : This pathway does not involve breaking any bonds at the C4 stereocenter. Therefore, the reaction proceeds with retention of configuration at this carbon. ucoz.comchinesechemsoc.org

This predictable stereochemical outcome is fundamental in asymmetric synthesis. Moreover, enzymatic methods, such as those using lipases, can perform kinetic resolutions on racemic 4-alkyl-β-lactones by selectively catalyzing the ring-opening of one enantiomer, providing access to both the unreacted lactone and the ring-opened product in high enantiomeric excess. researchgate.net

| Cleavage Pathway | Position of Attack | Typical Nucleophiles | Resulting Product Class | Stereochemistry at C4 |

|---|---|---|---|---|

| Acyl C2-O1 Cleavage | Carbonyl Carbon (C2) | Hydroxides, Alkoxides, Ammonia, Grignard Reagents, LiAlH₄ (Hard Nucleophiles) | β-Hydroxy Acids/Esters/Amides | Retention |

| Alkyl C4-O1 Cleavage | β-Carbon (C4) | Organocuprates, Thiolates, Azides, Halides (Soft Nucleophiles) | 3-Substituted Heptanoic Acids | Inversion |

Electrophilic Reactions of β-Lactone Enolates

Beyond its role as an electrophile, this compound can also function as a precursor to a nucleophile. The protons on the α-carbon (C3) are acidic and can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form a β-lactone enolate. clockss.orgfoster77.co.uk

These enolates are potent nucleophiles that can react with a range of electrophiles, including alkyl halides and aldehydes. clockss.orgfoster77.co.ukmasterorganicchemistry.comlibretexts.org A significant feature of these reactions is their high diastereoselectivity. The incoming electrophile typically approaches the enolate from the face opposite to the bulky C4-butyl group, which sterically hinders one side of the planar enolate. clockss.orgfoster77.co.uk This allows for the controlled formation of a new stereocenter at the C3 position.

While enolates derived from α-substituted β-lactones are generally stable and react efficiently, those from α-unsubstituted lactones like this compound can sometimes give poor yields in alkylation reactions due to competing side reactions. clockss.org This issue can be circumvented by using a temporary silyl (B83357) substituent at the α-position, which is later removed during the alkylation or aldol (B89426) reaction step. foster77.co.uk It is also noteworthy that under basic conditions, epimerization at the α-carbon can occur via the enolate intermediate without causing the ring to open. foster77.co.uk

Rearrangement and Ring-Expansion Processes

The ring strain in this compound not only facilitates ring-opening but also makes it a substrate for rearrangement and ring-expansion reactions, which can lead to the formation of more stable five-membered rings (γ-lactones). researchgate.netthieme-connect.com These transformations are often promoted by Lewis acids. thieme-connect.comacs.org The mechanism can involve the coordination of the Lewis acid to one of the ring's oxygen atoms, followed by bond migration.

For instance, dyotropic rearrangements, in which two sigma bonds migrate simultaneously, have been observed in complex β-lactone systems, providing a pathway to γ-butyrolactones. acs.orgresearchgate.net While specific studies on the rearrangement of this compound are not extensively detailed in general literature, the reactivity pattern is a known characteristic of the β-lactone class. researchgate.net The related four-membered oxetane (B1205548) ring system is also well-documented to undergo ring expansion to form larger heterocycles, further highlighting the synthetic potential derived from the strain in these small rings. researchgate.netsioc-journal.cn

Thermal Decomposition and Dissociation Pathways of this compound

The study of the thermal behavior of this compound, a member of the β-lactone family, is crucial for understanding its stability and reactivity under elevated temperatures. While direct experimental and theoretical investigations on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its thermal decomposition and dissociation pathways can be inferred from detailed studies on its lower alkyl-substituted homologues, such as β-propiolactone (oxetan-2-one) and β-butyrolactone (4-methyloxetan-2-one). The reactivity of these compounds provides a strong predictive framework for the behavior of this compound.

Gas-Phase Pyrolysis Products and Mechanisms

Gas-phase pyrolysis of β-lactones characteristically proceeds through a unimolecular decomposition mechanism. This process involves the concerted cleavage of the ring structure to yield an alkene and carbon dioxide. This pathway is consistently observed for β-propiolactone and β-butyrolactone, making it the highly probable primary decomposition route for this compound.

For instance, the thermal decomposition of β-butyrolactone (4-methyloxetan-2-one) in the gas phase has been shown to be a homogeneous, unimolecular reaction that exclusively yields propene and carbon dioxide. rsc.org The reaction is believed to proceed through a concerted, six-membered cyclic transition state. In this mechanism, the C-O and C-C bonds of the lactone ring break simultaneously with the transfer of a hydrogen atom from the alkyl substituent to the carbonyl oxygen, leading to the formation of the products.

By analogy, the gas-phase pyrolysis of this compound is expected to follow the same mechanistic pathway, yielding 1-hexene (B165129) and carbon dioxide as the sole products. The proposed mechanism involves a concerted process where the four-membered ring of this compound rearranges through a cyclic transition state, leading to the elimination of CO2 and the formation of the corresponding alkene.

Table 1: Predicted Gas-Phase Pyrolysis Products of this compound and Analogous Compounds

| Reactant | Predicted/Observed Alkene Product | Other Product |

| β-Propiolactone (Oxetan-2-one) | Ethylene | Carbon Dioxide |

| β-Butyrolactone (4-Methyloxetan-2-one) | Propene | Carbon Dioxide |

| This compound | 1-Hexene | Carbon Dioxide |

This table presents the observed pyrolysis products for β-propiolactone and β-butyrolactone and the predicted products for this compound based on established decomposition mechanisms for this class of compounds.

Theoretical Studies on Dissociation Channels and Energy Barriers

Theoretical studies, primarily using computational chemistry methods, have provided significant insights into the dissociation channels and energy barriers associated with the thermal decomposition of β-lactones. These studies corroborate the experimental findings that the concerted decarboxylation is the most energetically favorable pathway.

Theoretical investigations on β-propiolactone have explored multiple potential decomposition pathways. arabjchem.org These include:

Concerted Decarboxylation: A unimolecular reaction proceeding through a cyclic transition state to form an alkene and carbon dioxide.

Stepwise Radical Mechanism: Involving the initial homolytic cleavage of a C-C or C-O bond to form a diradical intermediate, which then fragments.

Isomerization: Ring-opening to form an unsaturated carboxylic acid.

Computational analyses have consistently shown that the concerted decarboxylation pathway has the lowest activation energy barrier, making it the dominant mechanism under typical pyrolysis conditions. For β-propiolactone, the activation energy for this pathway has been experimentally determined and supported by theoretical calculations. arabjchem.orgrsc.org Similarly, for β-butyrolactone, the decomposition is a true unimolecular process with a well-defined activation energy. rsc.org

For this compound, it is anticipated that the primary dissociation channel will also be the concerted elimination of carbon dioxide to form 1-hexene. The presence of the butyl group is not expected to fundamentally alter the mechanism, although it may have a minor influence on the activation energy. The general trend for the gas-phase elimination reactions suggests that the electronic effects of the alkyl substituent are minimal in these concerted processes.

Table 2: Comparative Activation Energies for the Thermal Decomposition of β-Lactones

| Compound | Decomposition Reaction | Activation Energy (kJ/mol) | Reference |

| β-Propiolactone (Oxetan-2-one) | C₃H₄O₂ → C₂H₄ + CO₂ | ~170-180 | arabjchem.org |

| β-Butyrolactone (4-Methyloxetan-2-one) | C₄H₆O₂ → C₃H₆ + CO₂ | 163.4 ± 1.0 | rsc.org |

| This compound | C₇H₁₂O₂ → C₆H₁₂ + CO₂ | Predicted to be similar to β-butyrolactone | N/A |

This interactive table summarizes the experimentally determined activation energies for the thermal decomposition of β-propiolactone and β-butyrolactone. The value for this compound is a prediction based on the data for its homologues.

Synthetic Utility and Transformative Applications of 4 Butyloxetan 2 One

Role as Versatile Synthetic Intermediate

The reactivity of 4-butyloxetan-2-one is dominated by the high degree of ring strain in its four-membered heterocycle. This strain facilitates ring-opening reactions when treated with various nucleophiles, making it an excellent synthetic intermediate. google.comclockss.org This property allows chemists to leverage the β-lactone core as a latent β-hydroxy acid equivalent, which can be unmasked under specific conditions to construct more elaborate molecules.

Precursor for Complex Organic Molecules

This compound serves as a monomer in the synthesis of complex polymeric structures. Specifically, it can undergo ring-opening polymerization to produce polyhydroxyalkanoate (PHA) copolymers. justia.com This process leverages the ring strain to drive the formation of long polyester (B1180765) chains, providing an alternative to traditional biogenic routes for producing PHAs. justia.com The resulting polymers, such as poly(β-butyrolactone) (PBBL), have tunable mechanical properties, ranging from stiff plastics to elastomers, depending on the copolymer composition and microstructure. justia.com This application highlights the utility of this compound in materials science for creating functional polymers with desired commercial properties. justia.com

Building Block in Natural Product Total Synthesis

β-Lactones are recognized as important structural motifs and valuable intermediates in the synthesis of a wide range of pharmacologically relevant natural products. clockss.org Their application in total synthesis is extensive, providing access to key stereocenters and functional group arrays found in complex targets. clockss.org For instance, the β-lactone framework is a component of several natural products and has been employed in the synthesis of the anti-obesity drug Orlistat (tetrahydrolipstatin) and the antibiotic (-)-malyngolide. clockss.orgorganic-chemistry.org In the case of (-)-malyngolide, an alkynyl-substituted β-lactone serves as a key precursor, which, upon ring-opening, generates an allene (B1206475) intermediate that is crucial for the subsequent construction of the target molecule. organic-chemistry.orgacs.org While the direct use of this compound itself in a specific named total synthesis is not prominently documented in the reviewed literature, the well-established role of its structural analogues underscores its potential as a valuable building block for similar synthetic endeavors. clockss.orgtitech.ac.jpepfl.chcam.ac.uk The biosynthesis of certain natural products also involves β-lactone intermediates, with enzymes like OleC identified as β-lactone synthetases, further cementing the link between this class of compounds and natural product chemistry. umn.eduwisc.edu

Derivatization and Functionalization Strategies

The synthetic value of this compound is greatly expanded through various derivatization and functionalization reactions. These transformations typically exploit the reactivity of the strained lactone ring to introduce new functional groups and build out the carbon skeleton. google.com

Access to Functionalized Aliphatic Chains

Ring-opening reactions of this compound provide a direct route to functionalized linear aliphatic chains. mdpi.com The cleavage of the acyl C2-O1 bond by a nucleophile results in a seven-carbon chain (from the combination of the butyl group and the four-membered ring) bearing a carboxylic acid (or derivative) at one end and a hydroxyl group at the β-position. This transformation effectively converts a compact cyclic molecule into an open-chain structure with defined stereochemistry and functionality, which is a common strategy in constructing portions of larger, complex molecules.

Synthesis of β-Functionalized Acids and Esters

One of the most common applications of β-lactones like this compound is the synthesis of β-functionalized carboxylic acids and esters. The reaction with nucleophiles readily opens the strained ring, leading to either acyl C2-O1 or alkyl C4-O1 bond cleavage. clockss.org Nucleophilic attack at the carbonyl carbon is the most frequent pathway, yielding β-hydroxy acids (with water), β-hydroxy esters (with alcohols), or β-hydroxy amides (with amines). This reactivity makes this compound a reliable precursor for these valuable structural motifs.

Table 1: Products from Nucleophilic Ring-Opening of this compound

| Nucleophile (Nu) | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | H₂O / H⁺ or OH⁻ | β-Hydroxy Carboxylic Acid |

| Alkoxide | R-OH / catalyst | β-Hydroxy Ester |

| Amine | R-NH₂ | β-Hydroxy Amide |

| Grignard Reagent | R-MgBr / Cu(I) | β-Allenic Acid (if lactone is alkynyl-substituted) acs.org |

Formation of Alkenes and Allenes

β-Lactones are known precursors to alkenes through thermal or catalyzed decarboxylation. google.com This reaction involves the elimination of carbon dioxide and results in the formation of an olefin, with the stereochemistry of the product often being dependent on the stereochemistry of the lactone precursor. google.com This transformation provides a stereoselective route to substituted alkenes, making it a valuable synthetic tool. google.comgoogle.com

Furthermore, β-lactones can be transformed into allenes. One established method involves the use of α-methylene-β-lactones, which upon thermal decarboxylation, yield allenes with a defined substitution pattern. researchgate.netmit.edu Another powerful strategy uses alkynyl-substituted β-lactones as precursors. organic-chemistry.orgacs.org In this approach, a copper-catalyzed SN2' ring-opening with an organometallic nucleophile, such as a Grignard reagent, leads to the formation of optically active allenes. organic-chemistry.orgacs.org This method was successfully applied in the total synthesis of the natural product (-)-malyngolide, demonstrating the utility of β-lactones as templates for generating complex and chirally-defined allene structures. organic-chemistry.org

Application in Heterocycle Synthesis

The strained four-membered ring of this compound, a β-lactone, renders it a highly reactive and versatile electrophilic building block in organic synthesis. Its susceptibility to nucleophilic ring-opening reactions provides a powerful platform for the stereocontrolled construction of a wide array of acyclic and heterocyclic structures. The regioselectivity of the ring-opening—either at the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage)—can be controlled by the choice of nucleophile and reaction conditions, enabling access to diverse molecular scaffolds.

The transformation of this compound into larger, more stable oxygen-containing heterocycles, such as substituted tetrahydrofurans and tetrahydropyrans, typically involves a two-step sequence: nucleophilic ring-opening followed by intramolecular cyclization.

The initial step is the hydrolysis or alcoholysis of the lactone to generate the corresponding γ-hydroxy acid or ester. For instance, acidic or basic hydrolysis of this compound yields 3-hydroxyheptanoic acid. Subsequent acid-catalyzed intramolecular cyclization of this intermediate can lead to the formation of five- or six-membered rings. The outcome is governed by thermodynamic and kinetic factors, but γ-lactones (five-membered rings) are often favored.

A more direct route involves the reduction of the lactone carbonyl group. Treatment of this compound with a reducing agent like lithium aluminum hydride (LiAlH₄) opens the ring to furnish 1,3-heptanediol. This diol can then undergo selective tosylation of the primary alcohol followed by intramolecular Williamson ether synthesis under basic conditions to yield 2-butyltetrahydrofuran, a valuable heterocyclic motif.

The synthesis of nitrogen-containing heterocycles from this compound relies on aminolysis—the ring-opening reaction with nitrogen nucleophiles such as primary or secondary amines. This reaction typically proceeds via acyl-oxygen cleavage, where the amine attacks the electrophilic carbonyl carbon to produce a β-hydroxy amide intermediate. This intermediate is a crucial precursor for subsequent cyclization reactions.

For example, the reaction of this compound with a primary amine (R-NH₂) affords the N-substituted 3-hydroxyheptanamide. This acyclic precursor can be cyclized to form various N-heterocycles. A common strategy is the Mitsunobu reaction, which activates the secondary hydroxyl group for intramolecular S_N2 displacement by the amide nitrogen, yielding a substituted β-lactam (azetidin-2-one). Alternatively, activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by intramolecular cyclization can lead to the formation of larger rings like pyrrolidinones (γ-lactams) if a suitable chain extension has been performed.

The table below summarizes representative transformations of the β-hydroxy amide intermediate derived from this compound.

| Starting Material | Reagents for Cyclization | Product Class | Key Features |

|---|---|---|---|

| 3-Hydroxyheptanamide | 1. TsCl, Pyridine 2. NaH | Azetidin-2-one (β-Lactam) | Intramolecular SN2 cyclization via tosylate activation. Forms a four-membered ring. |

| 3-Hydroxyheptanamide | DEAD, PPh3 | Azetidin-2-one (β-Lactam) | Mitsunobu reaction for direct intramolecular cyclization with inversion of stereochemistry at the hydroxyl center. |

| 3-Hydroxyheptanamide Derivative (after chain extension) | H2SO4, Heat | Pyrrolidin-2-one (γ-Lactam) | Requires prior conversion to a γ-amino acid, followed by dehydrative cyclization. |

A mechanistically distinct and synthetically valuable pathway is the ring-opening of this compound via alkyl-oxygen cleavage (also known as O-acyl fission). This S_N2-type reaction involves the attack of a nucleophile at the stereogenic β-carbon (C4), with the carboxylate group acting as the leaving group. This process occurs with a complete inversion of configuration at the β-carbon, making it a powerful tool for stereospecific synthesis.

This pathway is particularly effective for the synthesis of β-amino acids. The reaction of enantiomerically pure this compound with a nitrogen nucleophile like sodium azide (B81097) (NaN₃), followed by reduction of the resulting azide, provides a direct route to optically active 3-aminoheptanoic acid.

Furthermore, this methodology is instrumental in the synthesis of carnitine and its analogs. Carnitine is a quaternary ammonium (B1175870) compound essential for fatty acid metabolism. The synthesis involves the ring-opening of a β-lactone with trimethylamine (B31210) (Me₃N). The reaction of this compound with trimethylamine proceeds via alkyl-oxygen cleavage to yield a betaine (B1666868) intermediate, which upon protonation gives the corresponding carnitine analog, 3-carboxy-N,N,N-trimethylheptan-1-aminium.

| Target Molecule Class | Nucleophile | Solvent | Key Intermediate | Final Product |

|---|---|---|---|---|

| β-Amino Acid | Sodium Azide (NaN3) | DMF | 3-Azidoheptanoic acid | 3-Aminoheptanoic acid (after H2/Pd-C reduction) |

| Carnitine Analog | Trimethylamine (Me3N) | Acetonitrile | Betaine (zwitterion) | 3-Carboxy-N,N,N-trimethylheptan-1-aminium |

| Protected β-Amino Acid | Lithium bis(trimethylsilyl)amide | THF | N,N-Bis(trimethylsilyl)-3-aminoheptanoic acid silyl (B83357) ester | 3-Aminoheptanoic acid (after acidic workup) |

Monomer in Polymer Chemistry Research

This compound serves as a valuable monomer in polymer science, particularly for the synthesis of functional polyesters through ring-opening polymerization (ROP). The presence of the butyl side chain imparts specific physical and chemical properties to the resulting polymer, distinguishing it from polymers derived from simpler β-lactones.

Ring-opening polymerization of this compound yields poly(3-hydroxyheptanoate), often abbreviated as P(3HHp). This polymer belongs to the family of poly(β-hydroxyalkanoates) (PHAs), which are well-known for their biodegradability, biocompatibility, and production from renewable resources. While many PHAs are produced biosynthetically by bacteria, chemical synthesis via ROP of β-lactones offers superior control over polymer architecture, molecular weight, and polydispersity.

P(3HHp) is classified as a medium-chain-length PHA (mcl-PHA) due to its C4 alkyl side chain. Compared to short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB), the butyl side chains in P(3HHp) act as internal plasticizers. This disruption of chain packing leads to:

Reduced Crystallinity: The bulky side groups hinder the regular alignment of polymer chains.

Lower Melting Temperature (T_m): The decreased crystallinity results in a significantly lower T_m compared to the highly crystalline PHB.

Lower Glass Transition Temperature (T_g): The polymer is more flexible and has a lower T_g, making it an amorphous, rubbery material at room temperature.

Increased Hydrophobicity: The aliphatic side chains enhance the polymer's hydrophobic character.

These properties make P(3HHp) a promising candidate for applications requiring flexible, elastomeric, and biodegradable materials, such as soft tissue engineering scaffolds, drug delivery matrices, and environmentally friendly packaging films.

The ROP of this compound has been extensively studied using various catalytic systems to control the polymerization process and tailor the properties of the resulting P(3HHp). The polymerization typically proceeds via a coordination-insertion mechanism, where the monomer coordinates to a metal catalyst center before being inserted into the growing polymer chain.

Key findings from these studies include:

Organometallic Catalysts: Complexes based on yttrium, zinc, tin, and aluminum are highly effective. For example, yttrium isopropoxide (Y(OⁱPr)₃) and tin(II) octoate (Sn(Oct)₂) are classic initiators that promote controlled polymerization, often yielding polymers with predictable molecular weights and narrow polydispersity indices (PDI).

Living Polymerization: Under specific conditions with certain catalysts (e.g., yttrium-based systems), the ROP of this compound can exhibit characteristics of a living polymerization. This means termination and chain-transfer reactions are minimal, allowing for the synthesis of well-defined block copolymers by sequential monomer addition.

Enzymatic Polymerization: Lipases, particularly from Candida antarctica (Lipase B), have been used to catalyze the ROP in a more environmentally benign process. While often slower, enzymatic polymerization can exhibit high selectivity.

The table below presents a summary of representative ROP studies of this compound.

| Catalyst/Initiator System | Solvent | Temperature (°C) | Polymer Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI, Mw/Mn) | Reference Type |

|---|---|---|---|---|---|

| Yttrium Isopropoxide (Y(OiPr)3) | Toluene | 25 | 25,000 - 100,000 | 1.05 - 1.20 | |

| Tin(II) Octoate (Sn(Oct)2) / Benzyl Alcohol | Toluene (Bulk) | 100 | 15,000 - 50,000 | 1.30 - 1.60 | |

| Zinc-Lactate Complex | Toluene | 80 | ~32,000 | 1.12 | |

| Immobilized Lipase (B570770) B (Novozym 435) | Diphenyl Ether | 90 | 5,000 - 20,000 | 1.20 - 1.45 |

Investigation in Biochemical Research

The application of small, well-defined organic molecules as probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. This compound and its derivatives have emerged as useful tools in this regard, primarily due to the β-lactone core which can act as a reactive handle or a mimic of endogenous substrates.

Enzymatic desymmetrization is a powerful strategy in asymmetric synthesis, where an enzyme selectively transforms one of two identical functional groups in a prochiral or meso compound, leading to a chiral product with high enantiomeric excess. researchgate.netmdpi.comsemanticscholar.org This approach is lauded for its efficiency and adherence to green chemistry principles, often proceeding under mild, aqueous conditions. mdpi.comsemanticscholar.org Lipases and esterases are commonly employed enzymes for these transformations, catalyzing the enantioselective hydrolysis or alcoholysis of ester functionalities. mdpi.com

While direct enzymatic desymmetrization studies specifically detailing this compound are not extensively documented in peer-reviewed literature, the principle is highly relevant to its synthesis and the generation of chiral β-lactones. The synthesis of enantiomerically pure 4-substituted-oxetan-2-ones often relies on the desymmetrization of prochiral precursors. For instance, the enzymatic hydrolysis of a symmetrically substituted prochiral diester can yield a chiral monoester, which can then be cyclized to form an enantiomerically enriched β-lactone like (R)- or (S)-4-butyloxetan-2-one.

The general strategy involves creating a prochiral substrate that, upon selective enzymatic action, reveals the necessary stereocenter. This method's power lies in converting simple, achiral molecules into complex chiral building blocks. researchgate.net The desymmetrization of meso compounds, which are achiral molecules containing stereocenters, represents a particularly elegant application of this strategy. researchgate.net Enzymes, through their precisely shaped active sites, can differentiate between the two enantiotopic groups of the substrate.

The value of this enzymatic approach has been demonstrated in the synthesis of various natural products and biologically active molecules where chiral intermediates are essential. mdpi.comrsc.org For example, the lipase-catalyzed desymmetric hydrolysis of a prochiral diester was a key step in the asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol (Vitamin E), affording a chiral intermediate with a quaternary carbon center in high yield and enantioselectivity. rsc.org Such strategies underscore the potential for producing chiral 4-alkyl-substituted β-lactones for further synthetic or biological applications.

Table 1: Principles of Enzymatic Desymmetrization

| Concept | Description | Relevance to this compound |

| Prochiral Substrate | An achiral molecule that can be converted to a chiral molecule in a single step. | A prochiral dicarboxylic acid or diester could be selectively hydrolyzed by an enzyme to a chiral monoester, a precursor for chiral this compound. |

| Enzyme Catalyst | Typically lipases or esterases that recognize and selectively react with one of two enantiotopic functional groups. mdpi.com | Enzymes like Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PS-C) are known for such transformations. diva-portal.org |

| Asymmetric Transformation | The enzymatic reaction breaks the symmetry of the starting material, creating a new stereocenter with high enantiopurity. nih.gov | This would be a method to obtain enantiomerically pure (R)- or (S)-4-butyloxetan-2-one, which are valuable for stereospecific biological studies. |

The β-lactone moiety is the key pharmacophore in a class of potent, specific inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase. nih.govnih.gov This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, the committed step in the mevalonate (B85504) pathway which is essential for isoprenoid and sterol biosynthesis. taylorandfrancis.comkitasato-u.ac.jp Inhibition of this pathway is a clinically important strategy for lowering cholesterol. taylorandfrancis.com

Natural products such as Hymeglusin (also known as 1233A or F-244) and L-659,699, isolated from fungal species, are well-characterized inhibitors of HMG-CoA synthase. nih.govkitasato-u.ac.jp These molecules feature a (2R, 3R)-configured β-lactone ring attached to a long, functionalized alkyl side chain. kitasato-u.ac.jp The β-lactone ring is crucial for inhibitory activity; it is believed to act as an electrophile, acylating a cysteine residue in the enzyme's active site, leading to irreversible inhibition. kitasato-u.ac.jp

In the quest to understand the structure-activity relationships (SAR) of these inhibitors and to develop new therapeutic agents, synthetic analogues are indispensable. nih.govsigmaaldrich.com Simpler molecules that retain the core β-lactone structure but have modified side chains, such as this compound and its derivatives, serve as valuable probes. By systematically altering the substituent at the C4 position and other features, researchers can dissect the structural requirements for potent and selective enzyme inhibition.

For example, studies on synthetic analogues of 1233A, where the complex side chain was replaced with various aromatic and aliphatic groups, have provided insights into the optimal conformation and functionality required for binding to the enzyme. nih.gov These investigations revealed that while the β-lactone moiety is essential, the nature of the side chain significantly influences the inhibitory potency. nih.govnih.gov A study of L-659,699 and its analogues demonstrated the high specificity of the parent compound for HMG-CoA synthase over other enzymes in the fatty acid and sterol synthesis pathways. nih.gov

The use of this compound as a fundamental structural unit allows for the exploration of the minimal requirements for HMG-CoA synthase inhibition. It serves as a reference compound to evaluate the contribution of more complex side chains found in natural inhibitors. This "fragment-based" approach, where parts of a complex lead molecule are synthesized and tested, is a common strategy in medicinal chemistry to design probes and new drug candidates. beilstein-journals.org

Table 2: HMG-CoA Synthase Inhibitors and the Role of the β-Lactone Moiety

| Compound | Source | Key Structural Feature | IC₅₀ (HMG-CoA Synthase) | Role of Analogues |

| L-659,699 | Fusarium sp. | (E,E)-11-[3-(hydroxymethyl)-4-oxo-2-oxetanyl]-3,5,7-trimethyl-2,4-undecadienoic acid nih.gov | 0.12 µM nih.gov | To determine the specificity and mechanism of inhibition. nih.gov |

| 1233A (Hymeglusin) | Scopulariopsis candida | Contains a 4-substituted-β-lactone ring similar to L-659,699. kitasato-u.ac.jp | 0.20 µM kitasato-u.ac.jp | To study structure-activity relationships by modifying the side chain. nih.gov |

| This compound (Analogue) | Synthetic | Core β-lactone ring with a simple n-butyl side chain. | Not reported as a potent inhibitor itself, but serves as a foundational structure. | To probe the fundamental contribution of the β-lactone ring and the C4-substituent to enzyme binding and inhibition. |

Advanced Characterization and Theoretical Studies

Computational Chemistry and Theoretical Modeling of 4-Butyloxetan-2-one

Computational methods serve as a powerful complement to experimental studies, providing a deeper understanding of the molecule's properties at an atomic level.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of molecules like this compound. nih.gov These calculations can predict a variety of molecular characteristics with a high degree of accuracy. nih.gov

Geometric Optimization: DFT calculations can determine the most stable three-dimensional structure of the molecule, providing precise bond lengths and angles. This is particularly valuable for understanding the conformation of the strained four-membered ring.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data that can be compared with experimental results. Vibrational frequencies can be calculated and correlated with IR spectra, and NMR chemical shifts can be predicted to aid in the assignment of experimental spectra. mdpi.com Furthermore, electronic transition energies can be calculated to help interpret UV-Vis spectra. rsc.org

Reactivity and Frontier Molecular Orbitals: The reactivity of this compound can be analyzed by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. For a β-lactone, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack, which leads to ring-opening reactions. nih.gov

Thermodynamic Properties: Quantum mechanical calculations can be used to compute thermodynamic properties such as the enthalpy of formation, which is valuable for understanding the stability of the molecule and the energetics of its reactions. mdpi.com

By modeling reaction pathways, such as the nucleophilic ring-opening, computational chemistry can provide detailed mechanistic insights, including the structures of transition states and the calculation of activation energies. nih.govnih.gov

Molecular Dynamics Simulations in Conformational and Reactive Studies

To understand the dynamic behavior of this compound, Molecular Dynamics (MD) simulations would be performed. These simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and potential reactive events. For this compound, MD simulations could reveal the flexibility of the butyl side chain and the puckering of the oxetane (B1205548) ring, as well as how these motions are influenced by the surrounding environment, such as a solvent.

Reaction Pathway and Transition State Analysis

A key area of interest for β-lactones is their reactivity, particularly ring-opening and decomposition reactions. Computational methods are essential for mapping out the potential energy surfaces of these reactions.

By mapping the reaction pathway from reactant to product, the transition state—the highest energy point along this path—can be identified. The energy difference between the reactant and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. nih.govvot.pl Computational methods can be used to calculate these activation energies for various potential reactions of this compound. Thermodynamic properties such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can also be computed to determine the spontaneity and energy balance of these transformations.

Computational analysis would provide detailed mechanistic insights into how this compound undergoes ring-opening or decomposition. For instance, the calculations could distinguish between different possible mechanisms, such as nucleophilic attack at the carbonyl carbon versus cleavage of the acyl-oxygen bond. The nature of the transition state structures would reveal the concerted or stepwise nature of these processes.

Computational Thermochemistry

Computational thermochemistry involves the calculation of thermodynamic properties of a molecule, such as its heat of formation. acs.org For this compound, these calculations would provide fundamental data about its stability and energy content. This information is valuable for understanding its behavior in various chemical processes and for comparison with other related compounds.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure β-lactones is crucial, as stereochemistry often governs the biological activity and material properties of their derivatives. Future research is centered on creating more efficient and selective catalysts. Organocatalysis has emerged as a powerful tool, utilizing non-metallic small molecules to achieve high enantioselectivity. nih.gov Methods employing N-heterocyclic carbenes (NHCs), cinchona alkaloids, and various phosphines have shown promise in synthesizing functionalized β-lactones from readily available starting materials. nih.gov

Another significant area is the advancement of metal-based catalytic systems. The ring-expansion carbonylation (REC) of epoxides is a direct, atom-economical route to β-lactones. mdpi.com Research is evolving from homogeneous bimetallic catalysts, such as the highly efficient salph-based aluminum-cobalt complexes, towards heterogeneous systems. mdpi.com These newer catalysts, often immobilized on porous polymers, offer the advantages of easy separation and recyclability, which are critical for industrial scalability. mdpi.com Additionally, novel chiral Brønsted acids, like N-triflyl phosphoramides, are being explored for catalyzing asymmetric transformations to yield chiral cyclobutene (B1205218) structures, a strategy that could be adapted for lactone synthesis. dicp.ac.cn

| Catalyst Type | Description | Potential Advantage |

| Organocatalysts | Metal-free small organic molecules (e.g., NHCs, cinchona alkaloids, phosphines). nih.gov | Avoids metal contamination, often mild reaction conditions. |

| Heterogeneous REC Catalysts | Bimetallic systems (e.g., [Lewis acid]⁺[Lewis base]⁻) immobilized on porous supports. mdpi.com | High efficiency, ease of separation, and catalyst reusability. mdpi.com |

| Chiral Brønsted Acids | Highly acidic organic molecules with a defined chiral structure (e.g., N-triflyl phosphoramide). dicp.ac.cn | Enables enantioselective isomerization and cyclization reactions under mild conditions. dicp.ac.cn |

| Bimetallic Catalytic Systems | Combination of two different metals, such as Au(I) and a chiral Sc(III) complex. nih.gov | Enables tandem or cascade reactions for complex molecule synthesis in one pot. nih.gov |

Exploration of New Reactivity Modes and Transformations for Functionalization

The unique structure of 4-butyloxetan-2-one allows for various chemical transformations beyond simple ring-opening. Future work will likely focus on uncovering and controlling new modes of reactivity to create diverse functional molecules. The reaction of β-lactones with nucleophiles can proceed via two main pathways: cleavage of the O-acyl bond or the O-alkyl bond. researchgate.net The outcome is highly dependent on the nucleophile and the reaction conditions, with basic conditions favoring O-acyl cleavage and neutral or acidic conditions often favoring O-alkyl cleavage. researchgate.net

Computational studies have shed light on more complex reactivity, such as dyotropic rearrangements, where two bonds migrate simultaneously. rsc.org Understanding and controlling the selectivity of such reactions represents a significant frontier. rsc.org Furthermore, modern synthetic methods like C-H functionalization, often driven by photoredox catalysis, offer powerful ways to modify the lactone scaffold at positions previously considered unreactive. unc.eduunc.edu This allows for late-stage diversification, where complex molecules can be modified in the final steps of a synthesis, providing efficient access to a wide range of derivatives. unc.edu

Advanced Computational Predictions for Derivatization Pathways and Material Design

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of molecules like this compound. Quantum mechanics/molecular mechanics (QM/MM) and Density Functional Theory (DFT) calculations are being used to model reaction mechanisms with high accuracy. researchgate.netmdpi.com For instance, computational studies have been used to elucidate the subtle factors that determine whether a reaction favors β-lactone formation over hydrolysis or to predict the stereochemical outcome of a catalytic reaction. nih.govnih.gov

These predictive capabilities are crucial for designing new derivatization pathways. By simulating the energy barriers of different potential reactions, chemists can identify the most promising conditions for achieving a desired product. rsc.org This approach was used to create a comprehensive computational survey of dyotropic rearrangements in β-lactones, providing valuable guidance for synthetic chemists. rsc.org Looking forward, these in silico methods will be increasingly applied to material design, predicting the properties of polymers derived from this compound and guiding the synthesis of materials with tailored characteristics.

Integration of this compound into Advanced Polymer Architectures

This compound is a key monomer for producing poly(hydroxyalkanoates) (PHAs), a class of biodegradable and biocompatible polyesters. researchgate.netethz.ch A major trend in this field is the use of ring-opening polymerization (ROP) to create functional polymers with precisely controlled structures. researchgate.net By choosing appropriate catalysts and conditions, it is possible to synthesize PHAs with specific stereochemistry, such as isotactic (stereocenters have the same configuration) or syndiotactic (stereocenters have alternating configurations). researchgate.net This control over microstructure is vital as it directly influences the material's thermal and mechanical properties. rsc.org

Future research will focus on integrating functionalized β-lactones into more complex polymer architectures, such as star polymers, brush polymers, and dendrimers. researchgate.net For example, copolymerization of this compound with other functional lactones can lead to the creation of diblock or random copolymers with unique properties. mdpi.com The introduction of specific functionalities, such as fluorine atoms via the polymerization of fluorinated β-lactones, can produce materials with distinctive characteristics like low surface energy and enhanced chemical resistance. nih.gov The development of chemically recyclable polyesters from lactone monomers is another key area, aiming to create a closed-loop life cycle for sustainable polymer materials. chinesechemsoc.org

| Polymer Architecture | Description | Potential Application |

| Stereoregular Polymers | Chains with controlled stereochemistry (isotactic or syndiotactic). researchgate.netrsc.org | Materials with tunable mechanical strength and degradation rates. rsc.org |

| Functional Copolymers | Polymers built from two or more different functional monomers (e.g., diblock, random). mdpi.com | Specialty materials, drug delivery systems. mdpi.com |

| Fluorinated PHAs | Polyesters containing fluorine atoms in their side chains. nih.gov | Low-friction coatings, chemical-resistant membranes, medical devices. nih.gov |

| Advanced Architectures | Complex non-linear structures like star, brush, or dendrimer polymers. researchgate.net | Advanced rheology modifiers, high-density functional materials. |

Design and Synthesis of New Bioactive Analogues from this compound Scaffolds

The β-lactone motif is present in numerous natural products and medicinally active compounds, often acting by acylating key enzymes like serine peptidases. nih.govnih.gov This inherent bioactivity makes this compound an attractive starting point for the design and synthesis of new therapeutic agents. Future research will leverage the synthetic methodologies described previously to create libraries of novel analogues for biological screening.

The development of bioactive scaffolds for tissue engineering is a particularly promising application. nih.gov Polymers and oligomers derived from this compound could be functionalized with bioactive peptides or other molecules to promote cell growth and tissue regeneration. nih.govmdpi.com For example, research on other heterocyclic scaffolds, such as 2,4-thiazolidinedione, has led to the discovery of potent dual inhibitors for cancer therapy and orally active agonists for autoimmune disorders. nih.govnih.gov By applying similar drug discovery principles, the this compound scaffold could be systematically modified to develop new classes of bioactive compounds with potential applications across a range of diseases.

Q & A

Q. What are the standard synthetic routes for 4-Butyloxetan-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound typically involves cyclization of 4-butyl-β-hydroxycarboxylic acid derivatives or ring-opening/ring-closing strategies using ketone precursors. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) to promote cyclization under anhydrous conditions .

- Temperature Control : Maintain reaction temperatures between 60–80°C to minimize side reactions like oligomerization .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation.

- Optimization : Perform a Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Track yield via GC-MS or NMR and validate purity (>95%) using HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Critical techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for structural confirmation. For example, the oxetane ring protons typically resonate at δ 4.3–5.1 ppm (¹H) and 70–85 ppm (¹³C) .

- IR Spectroscopy : Confirm the lactone carbonyl stretch at ~1750–1780 cm⁻¹.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 156.18 (C₇H₁₂O₂) and fragmentation patterns (e.g., loss of CO₂ at m/z 112).

- Data Table :

| Technique | Key Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 4.5 ppm (multiplet, 2H) | Oxetane ring protons |

| ¹³C NMR | δ 175 ppm | Lactone carbonyl carbon |

| IR | 1775 cm⁻¹ | C=O stretching |

| EI-MS | m/z 156.18 ([M]⁺) | Molecular ion confirmation |

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data when characterizing this compound?

- Methodological Answer : Conflicting data (e.g., unexpected NMR splitting or MS fragments) require:

- Cross-Validation : Repeat experiments under identical conditions and compare results across labs.

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity or X-ray crystallography for absolute configuration .

- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

- Case Study : If IR lacks a carbonyl signal, test for hydrolysis byproducts via LC-MS and adjust anhydrous synthesis conditions .

Q. What computational methods are effective in predicting the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to:

- Model Transition States : Calculate activation energies for nucleophilic attack (e.g., with amines or thiols).

- Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent polarity on reaction kinetics .

- Validation : Compare computational ΔG‡ values with experimental kinetic data (e.g., Arrhenius plots from temperature-varied reactions) .

Q. How can researchers design experiments to investigate the stereoelectronic effects of the 4-butyl substituent on oxetane ring stability?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., 4-methyloxetan-2-one) and compare thermal stability via TGA/DSC.

- Kinetic Isotope Effects (KIE) : Use deuterated butyl groups to probe hyperconjugative stabilization during ring-opening .

- Computational Analysis : Perform Natural Bond Orbital (NBO) analysis to quantify σ→σ* interactions between the butyl chain and oxetane ring .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Reporting : Include exact molar ratios, solvent batch numbers, and equipment calibration data in supplementary materials .

- Error Margins : Report yields as mean ± SD from triplicate trials and disclose failed attempts (e.g., polymerization at >100°C) .

- Open Data : Share raw NMR/FID files and computational input files via repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.